molecular formula C11H13BrO2 B1495443 Ethyl 4-bromo-2,3-dimethylbenzoate

Ethyl 4-bromo-2,3-dimethylbenzoate

Cat. No.: B1495443
M. Wt: 257.12 g/mol
InChI Key: YENASFHZCMLMNN-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,3-dimethylbenzoate (CAS: 1243389-08-3) is a brominated aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the 4-position and methyl groups at the 2- and 3-positions, esterified with an ethyl group. Its molecular formula is C₁₁H₁₃BrO₂, and it has a molecular weight of 257.13 g/mol. This compound is utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals due to its reactive bromine substituent .

Properties

IUPAC Name

ethyl 4-bromo-2,3-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-4-14-11(13)9-5-6-10(12)8(3)7(9)2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENASFHZCMLMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers

Ethyl 4-bromo-2,3-dimethylbenzoate has several positional isomers, differing in the arrangement of substituents on the benzene ring:

Compound Name CAS Number Molecular Formula Substituent Positions Similarity Score
Ethyl 5-bromo-2,4-dimethylbenzoate 1804403-79-9 C₁₁H₁₃BrO₂ 5-Br, 2,4-CH₃ 1.00
Ethyl 2-bromo-6-methylbenzoate 127413-58-5 C₁₀H₁₁BrO₂ 2-Br, 6-CH₃ 0.96
  • Key Differences :
    • Reactivity : The bromine position influences reactivity in substitution reactions. For example, bromine at the 4-position (para to the ester group) may exhibit distinct electronic effects compared to bromine at the 5-position (meta) .
    • Crystallinity : Positional isomers often differ in melting points due to variations in molecular packing, though specific data are unavailable in the provided evidence.

Methyl vs. Ethyl Esters

Replacing the ethyl group with a methyl ester reduces molecular weight and alters solubility:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity
Mthis compound 6021-32-5 C₁₀H₁₁BrO₂ 243.10 95%
Methyl 4-bromo-2,6-dimethylbenzoate 90841-46-6 C₁₀H₁₁BrO₂ 243.10 97%
  • Impact of Ester Group :
    • Methyl esters generally have higher volatility and lower boiling points compared to ethyl esters.
    • Purity levels (95–98%) suggest methyl analogs are commonly synthesized with high reproducibility, likely due to streamlined purification protocols .

Halogenated Derivatives with Additional Substituents

Fluorine introduction significantly modifies electronic properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
Ethyl 4-bromo-2,3,6-trifluorobenzoate 773139-40-5 C₇H₁₁BrO₄ 239.06 4-Br, 2,3,6-F
  • Discrepancy Note: The molecular formula provided (C₇H₁₁BrO₄) conflicts with the compound’s name, which implies three fluorine atoms. This may indicate an error in the reported data .

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